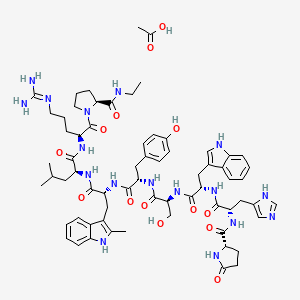

Avorelin acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avorelin acetate is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is a superagonist of natural LHRH and has been formulated in high molecular weight polylactic glycolic acid to afford protracted and continuous release of the peptide from subcutaneous implants . This compound has been investigated for its potential in treating prostate cancer, breast cancer, and endometriosis .

准备方法

Avorelin acetate is synthesized through a series of peptide coupling reactions. The acetate salt of [(2-Me-D-Trp)6, (Pro-NHEt)9, (DesGly)10]-LHRH is dispersed in a slowly degrading high molecular weight polylactic-co-glycolic acid (PLGA) polymer . This formulation allows for a controlled release of the compound over an extended period.

化学反应分析

Avorelin acetate, being a peptide, primarily undergoes hydrolysis reactions. The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol . Additionally, the peptide backbone can undergo enzymatic hydrolysis, leading to the breakdown of the peptide into its constituent amino acids.

科学研究应用

Avorelin acetate has been studied extensively for its potential therapeutic applications. It has been in phase II clinical trials for the treatment of prostate cancer, breast cancer, and endometriosis . The compound’s ability to continuously release LHRH makes it a promising candidate for hormone-related therapies. research on this compound has been discontinued due to adverse events related to androgen suppression, such as hot flushes, decreased libido, and impotence .

作用机制

Avorelin acetate acts as an agonist of the LHRH receptor. Upon binding to the receptor, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . This initial surge in hormone levels is followed by a downregulation of the LHRH receptor, leading to a decrease in the production of testosterone and estradiol . This mechanism is particularly useful in the treatment of hormone-sensitive cancers, such as prostate and breast cancer.

相似化合物的比较

Avorelin acetate is similar to other LHRH analogues, such as leuprorelin, goserelin, and nafarelin . These compounds also act as LHRH agonists and are used in the treatment of hormone-sensitive conditions. this compound’s unique formulation in PLGA allows for a more controlled and sustained release compared to other analogues . This makes it particularly advantageous for long-term therapies.

Similar Compounds::属性

CAS 编号 |

785814-29-1 |

|---|---|

分子式 |

C67H89N17O14 |

分子量 |

1356.5 g/mol |

IUPAC 名称 |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C65H85N17O12.C2H4O2/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46;1-2(3)4/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70);1H3,(H,3,4)/t46-,47-,48-,49-,50-,51-,52+,53-,54-;/m0./s1 |

InChI 键 |

MQOAHMYIJGUWMT-JESVGHGASA-N |

手性 SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |

规范 SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)